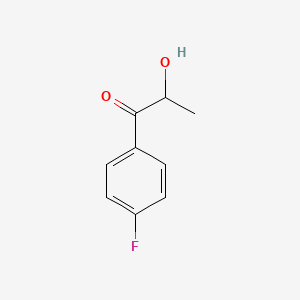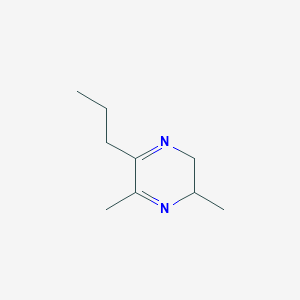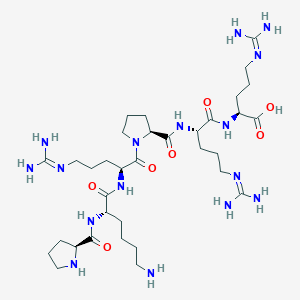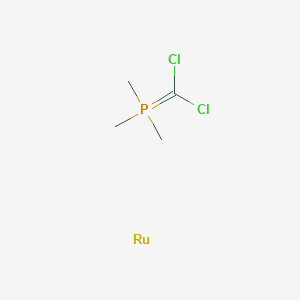
(Dichloromethylidene)(trimethyl)-lambda~5~-phosphane--ruthenium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1): is a complex organometallic compound that features a ruthenium center coordinated with a dichloromethylidene ligand and a trimethyl-lambda~5~-phosphane ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1) typically involves the reaction of a ruthenium precursor with dichloromethylidene and trimethyl-lambda~5~-phosphane ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the ruthenium center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Ligand substitution reactions typically involve the use of other phosphane ligands or halide ligands under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions result in new ruthenium complexes with different ligand environments.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1) is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation reactions.
Biology: The compound has potential applications in biological research, particularly in the development of new drugs and therapeutic agents. Its unique coordination environment may allow for selective interactions with biological molecules.
Medicine: In medicine, the compound is being explored for its potential use in cancer therapy. Ruthenium-based compounds have shown promise as anticancer agents due to their ability to interact with DNA and induce cell death.
Industry: In industry, the compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Wirkmechanismus
The mechanism by which (Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1) exerts its effects involves the coordination of the ruthenium center with target molecules. This coordination can alter the electronic and steric properties of the target molecules, leading to changes in their reactivity and function. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.
Vergleich Mit ähnlichen Verbindungen
(Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–osmium (1/1): Similar to the ruthenium compound but with osmium as the central metal.
(Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–iridium (1/1): Similar to the ruthenium compound but with iridium as the central metal.
Uniqueness: The uniqueness of (Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1) lies in its specific coordination environment and the properties imparted by the ruthenium center. Compared to its osmium and iridium analogs, the ruthenium compound may exhibit different reactivity and stability, making it suitable for specific applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
496834-19-6 |
|---|---|
Molekularformel |
C4H9Cl2PRu |
Molekulargewicht |
260.1 g/mol |
IUPAC-Name |
dichloromethylidene(trimethyl)-λ5-phosphane;ruthenium |
InChI |
InChI=1S/C4H9Cl2P.Ru/c1-7(2,3)4(5)6;/h1-3H3; |
InChI-Schlüssel |
HHZWBHDUPWUIKX-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=C(Cl)Cl)(C)C.[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)
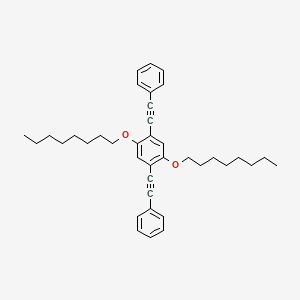
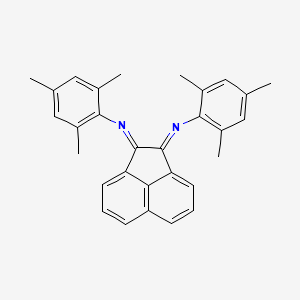
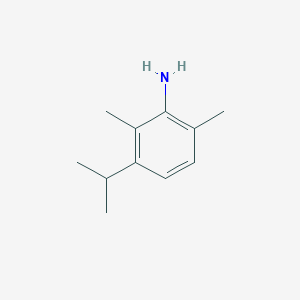
![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
![2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12577072.png)

![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)
![N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide](/img/structure/B12577089.png)
